4-cyclopropyl-5-methyl-1H-imidazole
Description
4-Cyclopropyl-5-methyl-1H-imidazole is a substituted imidazole derivative characterized by a cyclopropyl group at position 4 and a methyl group at position 5 of the imidazole ring. This compound is of interest in medicinal chemistry and materials science due to the unique properties imparted by these substituents.
Properties
Molecular Formula |
C7H10N2 |
|---|---|
Molecular Weight |
122.17 g/mol |
IUPAC Name |
4-cyclopropyl-5-methyl-1H-imidazole |
InChI |
InChI=1S/C7H10N2/c1-5-7(6-2-3-6)9-4-8-5/h4,6H,2-3H2,1H3,(H,8,9) |
InChI Key |
SMBXFILRYIQMOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN1)C2CC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Substituent Profiles of Selected Imidazole Derivatives
Key Observations :
- Electronic Effects : The cyclopropyl group in the target compound is electron-donating, contrasting with electron-withdrawing groups like nitro (in ) and sulfonyl chloride (in ), which reduce basicity of the imidazole ring.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Melting Points : High melting points (>200°C) in halogenated derivatives () suggest strong crystal lattice forces, whereas the methoxy-substituted compound () has a lower melting point due to disrupted packing.
- Spectral Data : The target compound’s cyclopropyl group would show distinct proton NMR signals (δ 1.0–1.5 ppm), differing from aryl or nitro-substituted analogs (δ 7–8 ppm for aromatic protons in ).
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